Cas no 1977-06-6 ((4-Methylthiazol-5-yl)methanol)

(4-Methylthiazol-5-yl)methanol is a heterocyclic alcohol featuring a thiazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive hydroxymethyl group allows for further functionalization, enabling the construction of more complex molecular architectures. The thiazole core contributes to its utility in medicinal chemistry, where such scaffolds are often employed for their bioactivity. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
(4-Methylthiazol-5-yl)methanol structure
1977-06-6 structure
商品名:(4-Methylthiazol-5-yl)methanol
CAS番号:1977-06-6
MF:C5H7NOS
メガワット:129.18018
MDL:MFCD09032911
CID:118255
PubChem ID:10329317

(4-Methylthiazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

    • (4-Methylthiazol-5-yl)methanol
    • (4-Methyl-1,3-thiazol-5-yl)methanol
    • 4-METHYL-5-THIAZOLYL METHANOL
    • 5-Thiazolemethanol,4-methyl-
    • EN300-65576
    • 4-Methyl-5-thiazolemethanol
    • BAA97706
    • J-501449
    • DTXSID00438102
    • MFCD09032911
    • FT-0681710
    • SCHEMBL858586
    • Z397587526
    • 1977-06-6
    • 4-methyl-5-hydroxymethyl thiazole
    • AKOS005073587
    • 5-Thiazolemethanol, 4-methyl-
    • BB 0262906
    • MD-0707
    • 4-methyl-5-(hydroxymethyl)thiazole
    • 4-methyl-5-(hydroxymethyl)-thiazole
    • ZSPCITYHOYJDBW-UHFFFAOYSA-N
    • ALBB-030274
    • DB-021764
    • MDL: MFCD09032911
    • インチ: InChI=1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
    • InChIKey: ZSPCITYHOYJDBW-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(CO)SC=N1

計算された属性

  • せいみつぶんしりょう: 129.02500
  • どういたいしつりょう: 129.02483502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 78.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.264
  • ふってん: 253.231°C at 760 mmHg
  • フラッシュポイント: 106.951°C
  • 屈折率: 1.58
  • PSA: 61.36000
  • LogP: 0.94380

(4-Methylthiazol-5-yl)methanol セキュリティ情報

  • 危険レベル:IRRITANT

(4-Methylthiazol-5-yl)methanol 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

(4-Methylthiazol-5-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-65576-2.5g
(4-methyl-1,3-thiazol-5-yl)methanol
1977-06-6 95.0%
2.5g
$176.0 2025-03-13
abcr
AB339702-500 mg
(4-Methyl-1,3-thiazol-5-yl)methanol; 95%
1977-06-6
500MG
€209.50 2022-03-25
Oakwood
217920-1g
(4-Methylthiazol-5-yl)methanol
1977-06-6 95+%
1g
$110.00 2024-07-19
Chemenu
CM189298-5g
(4-methylthiazol-5-yl)methanol
1977-06-6 95%
5g
$635 2021-08-05
abcr
AB339702-10 g
(4-Methyl-1,3-thiazol-5-yl)methanol; 95%
1977-06-6
10g
€819.00 2022-03-25
abcr
AB339702-250 mg
(4-Methyl-1,3-thiazol-5-yl)methanol; 95%
1977-06-6
250MG
€176.40 2022-03-25
Alichem
A059006273-5g
(4-Methylthiazol-5-yl)methanol
1977-06-6 95%
5g
$612.04 2023-09-02
Enamine
EN300-65576-0.05g
(4-methyl-1,3-thiazol-5-yl)methanol
1977-06-6 95.0%
0.05g
$22.0 2025-03-13
Key Organics Ltd
MD-0707-10MG
(4-methyl-1,3-thiazol-5-yl)methanol
1977-06-6 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
MD-0707-1G
(4-methyl-1,3-thiazol-5-yl)methanol
1977-06-6 >95%
1g
£92.00 2025-02-09

(4-Methylthiazol-5-yl)methanol 関連文献

(4-Methylthiazol-5-yl)methanolに関する追加情報

(4-Methylthiazol-5-yl)methanol (CAS No. 1977-06-6): An Overview of Its Properties, Applications, and Recent Research

(4-Methylthiazol-5-yl)methanol, also known by its CAS number 1977-06-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique thiazole ring structure, which imparts a range of biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (4-Methylthiazol-5-yl)methanol.

Chemical Properties

(4-Methylthiazol-5-yl)methanol is a colorless to pale yellow liquid with a molecular formula of C5H8N2S. It has a molecular weight of approximately 128.19 g/mol. The compound features a thiazole ring with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. The presence of these functional groups contributes to its solubility in polar solvents such as water and ethanol, making it suitable for various chemical and biological applications.

The thiazole ring is known for its stability and ability to form hydrogen bonds, which can influence the compound's interactions with biological targets. The hydroxymethyl group can undergo various chemical reactions, such as oxidation to form the corresponding carboxylic acid or esterification to produce esters. These properties make (4-Methylthiazol-5-yl)methanol a valuable intermediate in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of (4-Methylthiazol-5-yl)methanol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methylthiazole with formaldehyde in the presence of an acid catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, leading to the formation of the desired product.

Another approach involves the alkylation of 4-methylthiazole using an appropriate alkylating agent, such as methyl iodide or ethyl bromide, followed by reduction to introduce the hydroxymethyl group. This method can be more selective and yield higher purity products but may require more stringent reaction conditions.

Biological Activities

(4-Methylthiazol-5-yl)methanol has been studied for its potential biological activities, particularly in the context of medicinal chemistry. One notable application is its use as an intermediate in the synthesis of thiamine (vitamin B1) analogs. Thiamine plays a crucial role in carbohydrate metabolism and energy production, and derivatives of thiamine have been explored for their therapeutic potential in various diseases.

Recent research has also highlighted the anti-inflammatory properties of compounds derived from (4-Methylthiazol-5-yl)methanol. Studies have shown that certain thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them promising candidates for treating inflammatory disorders.

In addition to its anti-inflammatory effects, (4-Methylthiazol-5-yl)methanol has been investigated for its potential neuroprotective properties. Research suggests that thiazole derivatives can protect neurons from oxidative stress and prevent apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Recent Research Advancements

The field of medicinal chemistry is continually evolving, and recent studies have shed new light on the potential applications of (4-Methylthiazol-5-yl)methanol. One area of significant interest is its use in drug delivery systems. Researchers have developed novel nanocarriers that incorporate thiazole derivatives to enhance drug solubility and bioavailability. These nanocarriers have shown promise in improving the efficacy and reducing the side effects of various therapeutic agents.

Another exciting development is the use of machine learning algorithms to predict the biological activities of thiazole derivatives. By analyzing large datasets of chemical structures and their corresponding biological activities, researchers can identify novel compounds with improved therapeutic profiles. This approach has led to the discovery of several promising leads that are currently undergoing further evaluation.

Conclusion

(4-Methylthiazol-5-yl)methanol (CAS No. 1977-06-6) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with valuable properties that make it an attractive intermediate in the synthesis of biologically active molecules. Recent advancements in synthetic methods, biological studies, and drug delivery systems have further expanded its potential uses. As research continues to uncover new insights into its properties and applications, (4-Methylthiazol-5-yl)methanol is poised to play an increasingly important role in the development of innovative therapeutic strategies.

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